

Spectroscopic Data Analysis of N-Ethylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: *N-Ethylbenzamide*

Cat. No.: *B1202693*

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This guide provides a comprehensive analysis of the spectroscopic data for **N-Ethylbenzamide**, a valuable molecule in chemical research and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals who require a thorough understanding of the structural elucidation of this compound.

Molecular Structure

N-Ethylbenzamide (C₉H₁₁NO) has a molecular weight of 149.19 g/mol. [1][2][3] The structure consists of a benzene ring attached to an amide group, which is further substituted with an ethyl group.

Structure with Atom Numbering:

Figure 1. Structure of **N-Ethylbenzamide** with atom numbering.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **N-Ethylbenzamide**.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

Protons (Atom Numbers)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6	7.75 - 7.85	m	-
H-3, H-4, H-5	7.35 - 7.55	m	-
H-9 (NH)	~6.3	br s	-
H-10 (CH ₂)	3.45	q	7.2
H-11 (CH ₃)	1.25	t	7.2

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shifts

Carbon Atom	Chemical Shift (δ , ppm)
C-1	134.7
C-2, C-6	126.8
C-3, C-5	128.4
C-4	131.3
C-7 (C=O)	167.8
C-10 (CH ₂)	35.2
C-11 (CH ₃)	14.8

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300	Strong, Broad	N-H Stretch (Amide)
3065	Medium	Aromatic C-H Stretch
2975, 2935	Medium	Aliphatic C-H Stretch
1635	Strong	C=O Stretch (Amide I)
1540	Strong	N-H Bend (Amide II)
1485, 1450	Medium	Aromatic C=C Stretch

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments

m/z	Relative Intensity	Proposed Fragment
149	Moderate	[M] ⁺ (Molecular Ion)
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-Ethylbenzamide** (10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was obtained with 1024 scans and a relaxation delay of 2 seconds. The data was processed using standard Fourier transform and baseline correction procedures.

Infrared (IR) Spectroscopy

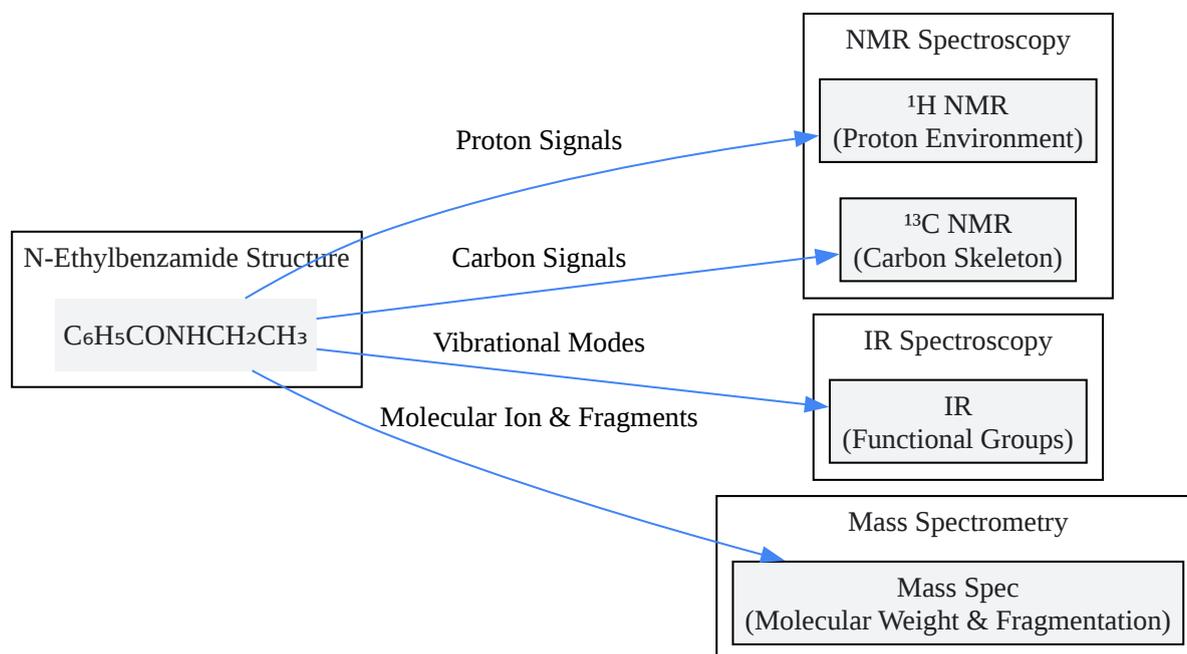
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of solid **N-Ethylbenzamide** was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument via a direct insertion probe. The sample was heated to induce vaporization, and the resulting gas-phase molecules were bombarded with a 70 eV electron beam. The resulting ions were accelerated and separated by a quadrupole mass analyzer.

Data Interpretation and Visualization

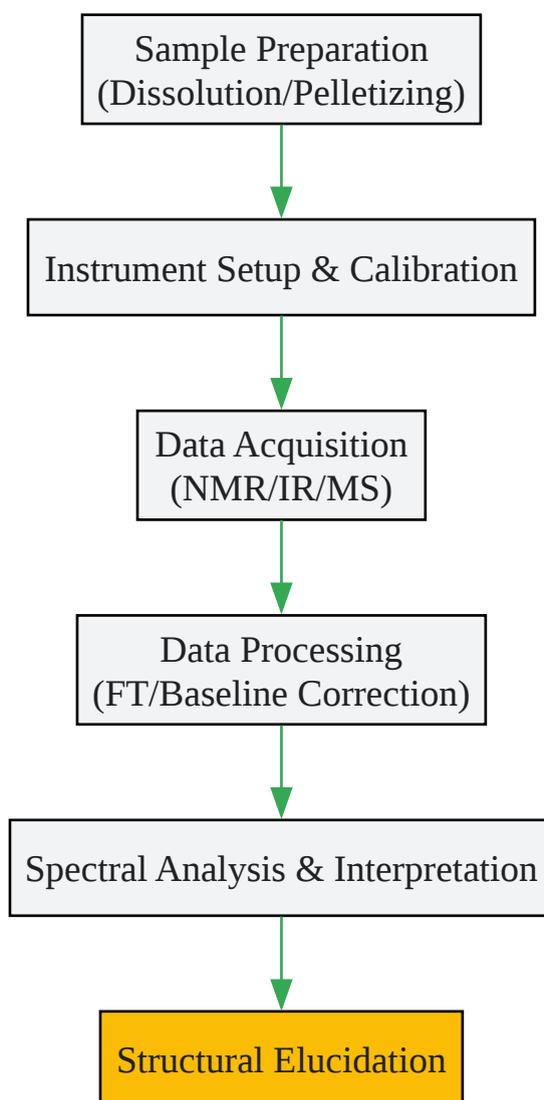
The spectroscopic data provides a clear and consistent picture of the **N-Ethylbenzamide** structure.



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Figure 2. Relationship between spectroscopic techniques and structural information.

The ¹H NMR spectrum clearly shows the signals for the aromatic protons, the amide proton, and the two distinct signals for the ethyl group protons, with the expected quartet-triplet splitting pattern. The ¹³C NMR spectrum confirms the presence of the six aromatic carbons, the carbonyl carbon, and the two aliphatic carbons of the ethyl group. The IR spectrum displays characteristic absorption bands for the N-H and C=O bonds of the amide functional group, as well as aromatic and aliphatic C-H bonds. Finally, the mass spectrum shows the molecular ion peak at m/z 149, confirming the molecular weight.[1][2] The major fragments at m/z 105 and 77 are characteristic of the loss of the ethylamino group and subsequent loss of carbon monoxide, respectively, which is a common fragmentation pathway for benzamides.



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Figure 3. General experimental workflow for spectroscopic analysis.

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